2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide
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Overview
Description
2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide is a chemical compound with the molecular formula C6H11BrN4O2. It is a derivative of imidazole, a five-membered heterocyclic ring containing nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide typically involves the nitration of 2-methylimidazole followed by alkylation with ethylamine. The nitration process introduces a nitro group at the 5-position of the imidazole ring. The reaction conditions often require the use of strong acids like nitric acid and sulfuric acid to facilitate the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring allows for substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-methyl-5-amino-1H-imidazole-1-ethylamine.
Scientific Research Applications
2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and antiprotozoal activities.
Industry: The compound is used in the production of various chemical intermediates and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA and other cellular components, leading to antimicrobial effects. The compound targets specific enzymes and pathways in microorganisms, disrupting their normal functions and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known antimicrobial agent with a similar imidazole structure.
Tinidazole: Another nitroimidazole derivative with antiprotozoal activity.
Secnidazole: A nitroimidazole used to treat bacterial infections.
Uniqueness
2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and an ethylamine side chain makes it a versatile compound for various applications.
Biological Activity
2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide is a compound of significant interest in pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial effects, potential therapeutic applications, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C6H11BrN4O2
- Molecular Weight : 251.081 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to be effective against various bacterial strains, including those resistant to conventional antibiotics. In particular, its mechanism of action appears to involve the disruption of bacterial DNA synthesis and function, similar to other nitroimidazole derivatives.
Antiparasitic Activity
This compound also demonstrates significant antiparasitic properties. Studies have highlighted its efficacy against Trichomonas vaginalis, a common protozoan parasite responsible for trichomoniasis. The compound's activity is comparable to that of established treatments like metronidazole but with potentially reduced toxicity .
Cytotoxic Effects
In addition to its antimicrobial and antiparasitic effects, this compound has been investigated for its cytotoxic properties against cancer cell lines. Preliminary data suggest that it may induce apoptosis in certain cancer cells, making it a candidate for further development in cancer therapeutics.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against resistant bacterial strains.
- Method : In vitro assays were conducted using various concentrations of the compound.
- Results : The compound showed significant inhibition of bacterial growth at lower concentrations compared to traditional antibiotics.
-
Antiparasitic Activity Assessment :
- Objective : To determine the effectiveness against Trichomonas vaginalis.
- Method : Cultured T. vaginalis was treated with varying doses of the compound.
- Results : A dose-dependent response was observed, with complete eradication at therapeutic levels.
-
Cytotoxicity Profiling :
- Objective : To assess the potential for inducing apoptosis in cancer cells.
- Method : Cancer cell lines were treated with the compound, followed by analysis of cell viability and apoptosis markers.
- Results : Significant reduction in cell viability was noted, alongside increased markers for apoptosis.
Data Table: Summary of Biological Activities
Activity Type | Effectiveness | Mechanism of Action |
---|---|---|
Antimicrobial | High | Disruption of DNA synthesis |
Antiparasitic | Moderate | Inhibition of protozoan growth |
Cytotoxicity | Significant | Induction of apoptosis in cancer cells |
Properties
CAS No. |
55455-38-4 |
---|---|
Molecular Formula |
C6H11BrN4O2 |
Molecular Weight |
251.08 g/mol |
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethanamine;hydrobromide |
InChI |
InChI=1S/C6H10N4O2.BrH/c1-5-8-4-6(10(11)12)9(5)3-2-7;/h4H,2-3,7H2,1H3;1H |
InChI Key |
UVONLDUYIPDZLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CCN)[N+](=O)[O-].Br |
Origin of Product |
United States |
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